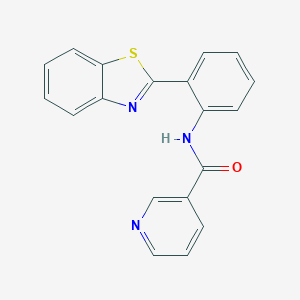![molecular formula C20H19BrN4O2 B283607 N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide](/img/structure/B283607.png)
N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized by Bayer AG in 1998 and has since been used in numerous scientific studies.
Mechanism of Action
N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the accumulation of IκBα and the inhibition of NF-κB activity. N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 also inhibits the activity of STAT3 by blocking its phosphorylation.
Biochemical and Physiological Effects
N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and smooth muscle cells. It has also been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, prostate cancer, and pancreatic cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 is its specificity for NF-κB and STAT3, which makes it a useful tool for studying the role of these transcription factors in inflammation and cancer. However, one limitation of N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
For the study of N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 include the development of more potent and specific inhibitors and investigation of its role in other diseases.
Synthesis Methods
The synthesis of N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 involves several steps, including the condensation of 4-bromo-3-methylacetophenone with hydrazine hydrate to form 1-(4-bromo-3-methylphenyl)hydrazine. This compound is then reacted with ethyl acetoacetate to form 1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazole. The final step involves the reaction of this compound with 4-aminobenzylamine and acetic anhydride to form N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082.
Scientific Research Applications
N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide 11-7082 has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the development of cancer.
properties
Molecular Formula |
C20H19BrN4O2 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-[3-[[(Z)-[1-(4-bromo-3-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19BrN4O2/c1-12-9-17(7-8-19(12)21)25-20(27)18(13(2)24-25)11-22-15-5-4-6-16(10-15)23-14(3)26/h4-11,22H,1-3H3,(H,23,26)/b18-11- |
InChI Key |
XDDWWFQKFFMNIR-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C\NC3=CC(=CC=C3)NC(=O)C)/C(=N2)C)Br |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CNC3=CC(=CC=C3)NC(=O)C)C(=N2)C)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CNC3=CC(=CC=C3)NC(=O)C)C(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)
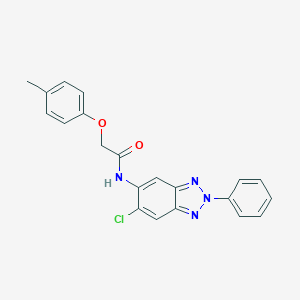
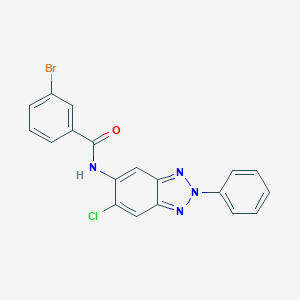
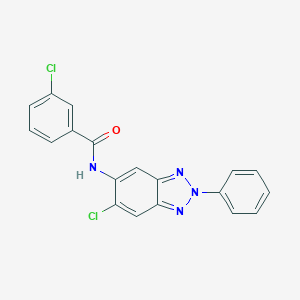

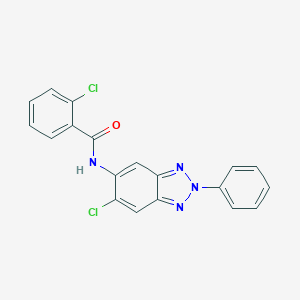

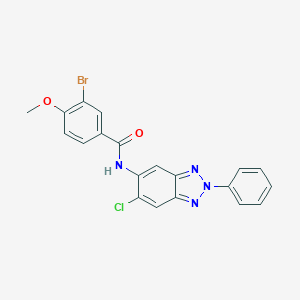
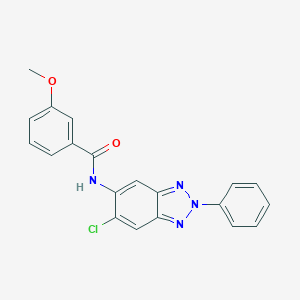
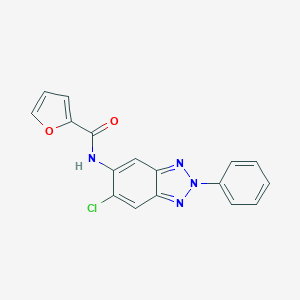
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)
